REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[OH:7][CH2:8][CH2:9][S:10]([C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1Cl)(=[O:12])=[O:11].[SH:23][CH2:24][CH2:25][OH:26]>O>[OH:7][CH2:8][CH2:9][S:10]([C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[CH:16]=[CH:15][C:14]=1[S:23][CH2:24][CH2:25][OH:26])(=[O:12])=[O:11] |f:0.1.2|
|
Name
|
|
Quantity
|
58.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
132.85 g
|
Type
|
reactant
|
Smiles
|
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtrated with suction
|
Type
|
WASH
|
Details
|
the filter residue is washed with water until neutral
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying these gives 124.3 g of 2-β-hydroxyethylmercapto-5-nitrophenyl hydroxyethyl sulfone having a melting point of 116°-118° C. (purity about 99%), which
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |